The synthesis of (2-methoxyethyl)amine is described in detail in the paper "Selective class I phosphoinositide 3-kinase inhibitors: optimization of a series of pyridyltriazines leading to the identification of a clinical candidate, AMG 511" []. The paper outlines a multi-step synthesis process starting from commercially available materials and includes specific reaction conditions and reagents used.
While the provided abstracts do not contain specific details about the molecular structure of (2-methoxyethyl)amine, its chemical structure can be deduced from its name. It is a tertiary amine containing a 2-methoxyethyl group, a (6-methoxypyridin-3-yl)methyl group, and a 4-methylbenzyl group attached to the central nitrogen atom. Further structural analysis could be performed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
(2-methoxyethyl)amine acts as a pan-inhibitor of class I PI3Ks []. PI3Ks are a family of enzymes that play a critical role in various cellular functions, including cell growth, survival, and metabolism. By inhibiting PI3Ks, this compound disrupts these cellular processes and can potentially inhibit tumor growth.
(2-methoxyethyl)amine has shown potential as a cancer therapeutic agent in preclinical studies []. Specifically, it has demonstrated potent inhibition of the PI3K pathway in a mouse liver pharmacodynamic model. Additionally, it has shown significant tumor growth inhibition in a U87 malignant glioma glioblastoma xenograft model []. These findings suggest that this compound may have therapeutic potential for treating various cancers.
CAS No.: 126-71-6
CAS No.: 132843-44-8
CAS No.: 2226-71-3
CAS No.: